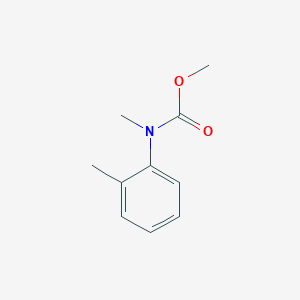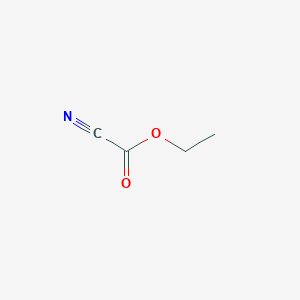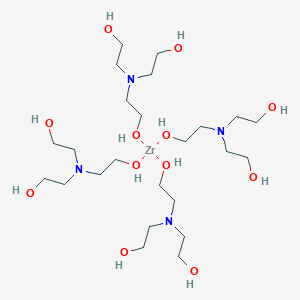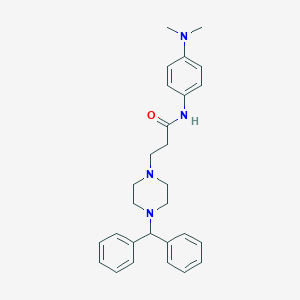
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely used in scientific research. DPM is a derivative of piperazine and is used as a reagent in the synthesis of various organic compounds. It has a unique chemical structure and has been found to have several applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is not well understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to inhibit the activity of enzymes that are involved in the replication of viruses and bacteria.
Efectos Bioquímicos Y Fisiológicos
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to have an effect on the central nervous system, with studies showing that it can induce sedation and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in lab experiments include its low cost, high purity, and ease of synthesis. However, 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has some limitations, including its potential toxicity and the need for caution when handling it.
List of
Direcciones Futuras
1. Further studies on the mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
2. Development of new drugs based on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
3. Investigation of the potential therapeutic applications of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
4. Studies on the toxicity of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- and its effects on the environment.
5. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in the treatment of neurological disorders.
6. Development of new synthetic routes for the preparation of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
7. Studies on the pharmacokinetics and pharmacodynamics of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
8. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a diagnostic tool in medical imaging.
9. Development of new analytical methods for the detection and quantification of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
10. Studies on the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a catalyst in organic synthesis.
Conclusion:
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is a versatile compound that has found numerous applications in scientific research. Its unique chemical structure and properties make it a valuable tool for the synthesis of organic compounds and the development of new drugs. Further research on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- involves the reaction of piperazine with benzhydryl chloride in the presence of a base. The reaction yields 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a white crystalline solid with a high purity. The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is relatively simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a ligand for the preparation of metal complexes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have antiviral, antifungal, and antibacterial properties. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
107314-37-4 |
|---|---|
Nombre del producto |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Fórmula molecular |
C28H34N4O |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
3-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]propanamide |
InChI |
InChI=1S/C28H34N4O/c1-30(2)26-15-13-25(14-16-26)29-27(33)17-18-31-19-21-32(22-20-31)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,28H,17-22H2,1-2H3,(H,29,33) |
Clave InChI |
HTCIKKIIFKURTE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
107314-37-4 |
Sinónimos |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl )- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



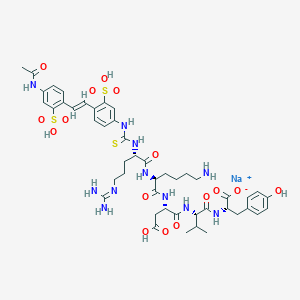
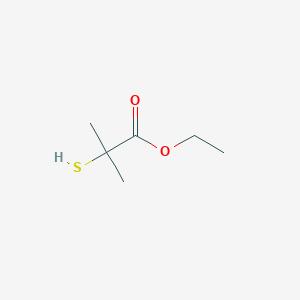

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
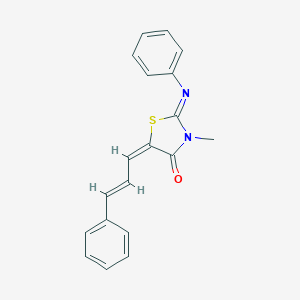
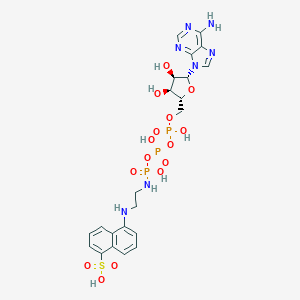
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
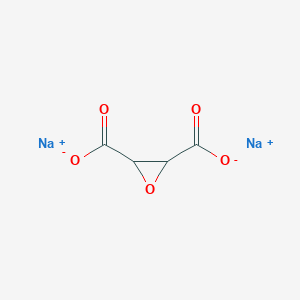
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
